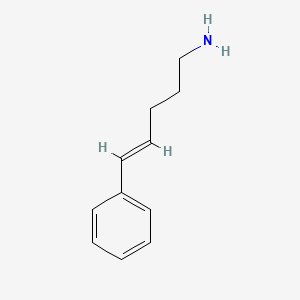
5-Phenylpent-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpent-4-en-1-amine is an organic compound with the molecular formula C11H15N. It is a primary amine with a phenyl group attached to the fourth carbon of a pentene chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic amine, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylpent-4-en-1-amine can be synthesized through several methods. One common approach is the reductive amination of 5-phenylpent-4-en-1-one. This involves the reaction of the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Another method involves the nucleophilic substitution of 5-phenylpent-4-en-1-bromide with ammonia or an amine. This reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 5-phenylpent-4-en-1-aldehyde is another potential method. These processes are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives under different conditions.
Reduction: The double bond in the pentene chain can be reduced to form 5-phenylpentan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitro-5-phenylpent-4-en-1-amine, 5-phenylpent-4-en-1-nitrile.
Reduction: 5-Phenylpentan-1-amine.
Substitution: N-acyl-5-phenylpent-4-en-1-amine, N-sulfonyl-5-phenylpent-4-en-1-amine.
Scientific Research Applications
5-Phenylpent-4-en-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenylpent-4-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as a ligand for certain receptors, modulating signal transduction pathways. The phenyl group can enhance its binding affinity to aromatic amino acids in protein active sites .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpent-4-en-1-yne: Similar structure but with a triple bond instead of a double bond.
5-Phenylpent-1-en-4-yne: Another structural isomer with a different position of the double and triple bonds.
Uniqueness
5-Phenylpent-4-en-1-amine is unique due to its combination of an aromatic ring and an aliphatic amine, providing a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(E)-5-phenylpent-4-en-1-amine |
InChI |
InChI=1S/C11H15N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10,12H2/b9-5+ |
InChI Key |
PNXDDJPALLQFMY-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCN |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















